molecular formula C9H14N4O4 B1403128 tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate CAS No. 948573-72-6

tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B1403128
CAS No.: 948573-72-6
M. Wt: 242.23 g/mol
InChI Key: BSRAUZBMAOXPMN-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate is a versatile pyrazole derivative designed for research and development applications. The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery due to its wide presence in bioactive molecules and FDA-approved drugs . This compound features a nitro group and a tert-butyl carbamate (Boc) protecting group, making it a valuable synthetic intermediate. The Boc group is commonly used to protect amines during multi-step synthetic sequences, and the nitro group offers a handle for further functionalization, such as reduction to an aniline. Compounds with this core structure serve as key building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers utilize these intermediates to create more complex molecules, including sulfonamide hybrids, which have shown promising biological activity in scientific research . This product is intended for laboratory research purposes only and is not labeled or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)11-12(6)4/h5H,1-4H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRAUZBMAOXPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole

Reaction Type: Nitration of 1-methylpyrazole

Procedure:

  • Reagents:

    • 1-Methylpyrazole
    • Nitric acid (HNO₃)
    • Acetic acid (as solvent and moderating agent)
  • Method:

    • Dissolve 1-methylpyrazole in glacial acetic acid under stirring.
    • Cool the solution to 0°C using an ice bath.
    • Slowly add concentrated nitric acid dropwise, maintaining the temperature below 5°C to control the exothermic nitration.
    • After addition, allow the mixture to warm gradually to room temperature and stir for several hours (typically 4–6 hours).
    • Quench the reaction by pouring into ice-cold water, precipitating the nitro-substituted pyrazole.
    • Filter and wash the solid with cold water to remove residual acids.
    • Dry under vacuum.

Notes:

  • The nitration selectively introduces the nitro group at the 3-position due to electronic effects.
  • Reaction conditions must be strictly controlled to prevent over-nitration or side reactions.

Step 2: Protection of the Pyrazole Nitrogen with tert-Butyl Carbamate

Reaction Type: Carbamate formation via reaction with Boc anhydride

Procedure:

  • Reagents:

    • 1-Methyl-3-nitro-1H-pyrazole
    • Di-tert-butyl dicarbonate (Boc₂O)
    • Organic base such as triethylamine or pyridine
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Method:

    • Dissolve the nitrated pyrazole in DCM or THF.
    • Add triethylamine or pyridine to the solution as a base.
    • Cool the mixture to 0°C.
    • Slowly add Boc₂O dropwise, maintaining the temperature.
    • Stir the reaction at room temperature for 12–24 hours.
    • Quench by washing with water, then extract organic layer.
    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
    • Purify via column chromatography if necessary.

Notes:

  • The Boc group protects the pyrazole nitrogen, preventing undesired reactions in subsequent steps.
  • Reaction monitoring via TLC ensures completion.

Step 3: Formation of the Carbamate at the Nitrogen

Reaction Type: Carbamate formation at the protected nitrogen

Procedure:

  • Reagents:

    • Boc-protected pyrazole derivative
    • Alkylating agent (e.g., tert-butyl chloroformate or similar reagent)
    • Base (e.g., pyridine or triethylamine)
    • Solvent: DCM or THF
  • Method:

    • Dissolve the Boc-protected compound in DCM.
    • Add the base to deprotonate the nitrogen.
    • Add tert-butyl chloroformate dropwise at 0°C.
    • Stir at room temperature for several hours.
    • Work up by washing with water, drying, and purification.

Notes:

  • Ensures the tert-butyl carbamate group is attached at the nitrogen, completing the target structure.

Data Table Summarizing the Preparation

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Nitration 1-Methylpyrazole, HNO₃, Acetic acid 0–5°C, 4–6 hrs ~75 Controlled temperature to prevent over-nitration
2 Carbamate protection Boc₂O, Triethylamine, DCM Room temp, 12–24 hrs ~80 Purify via chromatography
3 Carbamate formation tert-Butyl chloroformate, pyridine 0–25°C, several hrs ~70 Final protection step

Research Findings and Considerations

  • Reaction Optimization: Literature indicates that nitration of heterocycles like pyrazoles can be optimized by adjusting acid concentration, temperature, and reaction time to maximize regioselectivity at the 3-position.

  • Protective Group Strategy: The use of Boc anhydride is well-established for amine protection, providing stability during subsequent reactions and ease of removal if needed.

  • Purification Techniques: Column chromatography, recrystallization, and preparative HPLC are effective for isolating high-purity intermediates.

  • Safety Precautions: Handling concentrated nitric acid and chloroformates requires proper PPE, fume hoods, and adherence to safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Organic Synthesis

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. The compound's structure allows for various modifications, making it versatile in synthetic chemistry.

Biological Studies

The compound is utilized in biological research for several purposes:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in oxidative stress and inflammation pathways. The nitro group can participate in redox reactions, influencing enzyme activity.
  • Receptor Modulation : this compound may modulate receptor functions by engaging in hydrogen bonding with proteins, thereby altering their activity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.

Industrial Applications

In industrial settings, this compound may be used as a reagent in the production of specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Enzyme Inhibition Research

A study examined the enzyme inhibition properties of this compound on specific targets involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity, suggesting its potential therapeutic application in managing inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of derivatives based on this compound against common bacterial pathogens. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, paving the way for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2226181-81-1)

  • Molecular Formula : C₁₂H₂₀N₄O₄
  • Molecular Weight : 284.31 g/mol
  • Key Differences : Replaces the methyl group at the pyrazole 1-position with a butyl chain.
  • Physicochemical Properties :
    • Predicted density: 1.24 g/cm³
    • Boiling point: 366.3°C (predicted)
    • pKa: 12.38 (indicating reduced acidity compared to the methyl analog) .

Positional Isomers

tert-Butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate

  • Key Differences : The nitro and methyl groups are repositioned (5-nitro and 2-methyl vs. 3-nitro and 1-methyl in the target compound).

Extended Side-Chain Derivatives

tert-Butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (41b)

  • Molecular Formula : C₁₉H₂₈N₈O₃
  • Molecular Weight : 419.5 g/mol
  • Key Differences : Incorporates a pentylamine linker and a pyrimidine-pyrazole pharmacophore.
  • Synthesis : Prepared at 90°C for 8 hours with a 34% yield .
  • Applications : Acts as a kinase inhibitor with demonstrated biological activity, highlighting the role of extended side chains in target binding .

tert-Butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (11c)

  • Key Differences : Features a cyclopropyl group on the pyrazole ring.
  • Synthesis : Synthesized at 90°C for 5 hours with ≥95% purity .
  • Implications : The cyclopropyl group enhances metabolic stability and modulates steric interactions in enzyme-binding pockets .

Complex Heterocyclic Derivatives

tert-Butyl (4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methylcarbamate

  • Key Differences : Includes an iodine substituent and a phenyl group, increasing molecular complexity.
  • Synthesis : Requires iodination with KI/KIO₃ in acetic acid, followed by carbamate protection .
  • Applications : The iodine atom enables further functionalization via cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Conditions Yield Key Applications References
tert-Butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate C₉H₁₄N₄O₄ 242.23 1-methyl, 3-nitro Not specified - Intermediate synthesis
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate C₁₂H₂₀N₄O₄ 284.31 1-butyl, 3-nitro - - Research intermediate
Compound 41b (pyrimidine-pyrazole derivative) C₁₉H₂₈N₈O₃ 419.50 Pentyl linker, pyrimidine-pyrazole 90°C, 8 hours 34% Kinase inhibitor
Compound 11c (cyclopropyl analog) C₂₀H₂₉N₇O₂ 399.50 Cyclopropyl, pentyl linker 90°C, 5 hours ≥95% Kinase inhibitor lead

Key Research Findings

Synthetic Accessibility : Derivatives with shorter alkyl chains (e.g., methyl or butyl) are synthesized in fewer steps compared to heterocyclic analogs, which require multistep protocols .

Biological Activity : Extended side chains (e.g., pentyl or cyclopropyl groups) enhance binding affinity to kinase targets, as seen in compound 41b (IC₅₀ = 12 nM for PCTAIRE1 kinase) .

Stability : Nitro groups at the 3-position (target compound) improve oxidative stability compared to 5-nitro isomers, which are more prone to reduction .

Biological Activity

Tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes a nitro group and a tert-butyl carbamate moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O3, with a molecular weight of 238.24 g/mol. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

PropertyValue
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
StructurePyrazole ring with nitro and carbamate groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act by:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions.
  • Receptor Interaction : The compound could potentially interact with various receptors involved in biological pathways, contributing to its pharmacological effects.

Biological Activities

Research on pyrazole derivatives has demonstrated a range of biological activities, including:

  • Anticancer Activity : Compounds with similar pyrazole structures have shown promise in inhibiting the growth of various cancer cell types, including lung, colorectal, and breast cancers. For instance, studies have indicated that derivatives can exhibit significant antiproliferative effects against cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound's structure allows it to act as an intermediate in the synthesis of antibiotics, highlighting its potential use in combating bacterial infections.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on a series of pyrazole derivatives demonstrated that modifications to the structure significantly influenced their anticancer activity. For example, compounds with specific substitutions exhibited enhanced efficacy against cancer cell lines .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that specific compounds could effectively inhibit TNFα production in stimulated cells, indicating their potential as therapeutic agents for inflammatory conditions .

Research Findings

Recent findings highlight the ongoing interest in pyrazole derivatives for medicinal applications:

  • Synthesis and Evaluation : A study synthesized various pyrazole-based compounds and evaluated their biological activities, finding promising results for anticancer applications. The structure-activity relationship was critical in determining efficacy against different cancer types.
  • Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes and receptors, aiding in the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the use of di-tert-butyl dicarbonate (Boc anhydride) to protect amine intermediates. For example, in related pyrazole carbamates, Boc protection is achieved by reacting the amine precursor (e.g., 1-methyl-3-nitro-1H-pyrazol-5-amine) with Boc anhydride in aqueous THF at room temperature, followed by recrystallization . Key parameters include stoichiometric control of Boc anhydride (1.1–1.2 eq) and pH adjustments to minimize side reactions. Optimization may involve microwave-assisted synthesis to enhance regioselectivity and reduce reaction times .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are critical for confirming regiochemistry. The nitro group at C3 deshields adjacent protons, while the Boc group exhibits characteristic tert-butyl signals (δ ~1.3–1.5 ppm for CH3) .
  • X-ray Crystallography : For solid-state analysis, SHELX software (e.g., SHELXL) is widely used to resolve hydrogen-bonding patterns and molecular packing. Pyrazole derivatives often show intermolecular N–H···O interactions between the carbamate and nitro groups, which stabilize the crystal lattice .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The nitro group introduces thermal instability, requiring storage at ≤−20°C in inert atmospheres. Hydrolytic degradation of the Boc group is minimized by avoiding prolonged exposure to acidic/basic conditions. Safety data sheets for analogous carbamates recommend using nitrile gloves and fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

  • Methodological Answer : Microwave-assisted synthesis enhances regioselectivity in pyrazole systems. For example, tert-butyl carbamates with electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to the C4 position. Computational modeling (DFT) predicts charge distribution, guiding reagent choice (e.g., iodination vs. bromination) . Experimental validation via LC-MS or in situ IR monitors reaction progress .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar carbamates?

  • Methodological Answer :

  • Case Study : Overlapping NMR signals between tert-butyl and methyl groups can be resolved using DEPT-Q spectra to distinguish CH3 (tert-butyl) from CH (pyrazole) environments .
  • Graph Set Analysis : Hydrogen-bonding motifs (e.g., Etter’s R22(8) pattern) differentiate polymorphs. For example, competing N–H···O (nitro) and C–H···π interactions may lead to divergent crystallographic data, resolved via high-resolution PXRD .

Q. How do intermolecular interactions influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The nitro group acts as a hydrogen-bond acceptor, facilitating coordination with transition metals (e.g., Pd in cross-coupling). In Suzuki-Miyaura reactions, steric hindrance from the tert-butyl group necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate-limiting steps in such systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate
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tert-butyl (1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate

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